

Real-Time Cell Analysis of VPC-18005 Treated Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-18005 is a small molecule inhibitor that targets the DNA-binding ETS domain of the ERG transcription factor.[1][2][3] Aberrant expression of ERG, often due to the TMPRSS2-ERG gene fusion, is a key driver in approximately 50% of prostate cancers and is associated with tumor progression, migration, and invasion.[3][4][5] **VPC-18005** directly interacts with the ERG-ETS domain, disrupting its ability to bind to DNA and thereby inhibiting ERG-induced transcription. [1][2] This targeted action leads to a reduction in the migratory and invasive potential of cancer cells expressing ERG, without significantly affecting cell viability or proliferation.[2][3][6]

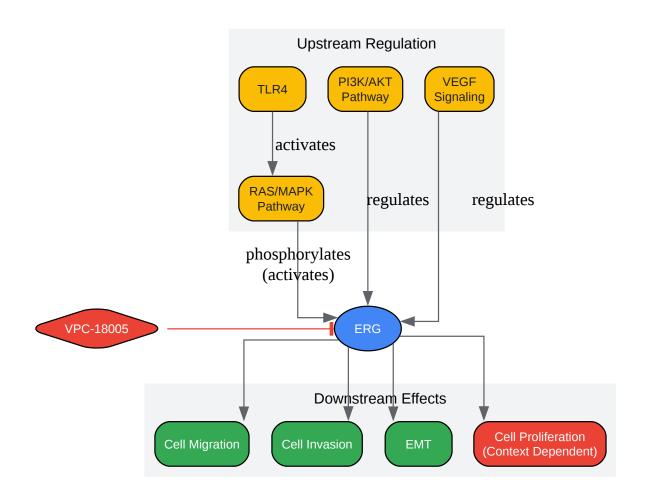
These application notes provide detailed protocols for the real-time analysis of cellular responses to **VPC-18005** treatment, focusing on cell proliferation, apoptosis, migration, and invasion. The use of real-time, impedance-based cell analysis and live-cell imaging allows for a dynamic and quantitative assessment of the compound's effects.

Mechanism of Action: Targeting the ERG Signaling Pathway

VPC-18005 functions by directly binding to the ETS domain of the ERG protein, a critical step for its transcriptional activity.[1][2] This binding sterically hinders the interaction of ERG with DNA, thereby preventing the transcription of ERG target genes that are crucial for cell migration



and invasion.[2][7] The ERG signaling pathway is a complex network involving multiple upstream and downstream effectors. Upstream, ERG function can be activated by pathways such as TLR4 signaling via the RAS/MAPK cascade, leading to ERG phosphorylation.[3][7] Downstream, ERG influences the expression of genes involved in epithelial-to-mesenchymal transition (EMT), such as SOX9, and can interact with other signaling pathways like PI3K/AKT and WNT.[2][5][7]



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VPC-18005 inhibits the ERG signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from real-time cell analysis of cells treated with **VPC-18005**.



Table 1: Real-Time Cell Proliferation

Treatment Group	Cell Index at 24h	Cell Index at 48h	Doubling Time (hours)
Vehicle Control (DMSO)	1.5 ± 0.2	3.5 ± 0.3	24.5 ± 1.5
VPC-18005 (5 μM)	1.4 ± 0.2	3.3 ± 0.4	25.1 ± 1.8
VPC-18005 (10 μM)	1.3 ± 0.3	3.1 ± 0.3	26.0 ± 2.0
Staurosporine (1 μM)	0.8 ± 0.1	0.6 ± 0.1	Not Applicable
Data are presented as mean ± standard deviation (n=3). Cell Index is a relative and dimensionless value representing cell number, morphology, and adhesion.			

Table 2: Real-Time Apoptosis Analysis



apoptotic cells is determined by

Annexin V positivity.

Treatment Group	% Apoptotic Cells at 12h	% Apoptotic Cells at 24h	Time to Onset of Apoptosis (hours)
Vehicle Control (DMSO)	2.1 ± 0.5	4.5 ± 1.0	> 48
VPC-18005 (5 μM)	2.5 ± 0.7	5.1 ± 1.2	> 48
VPC-18005 (10 μM)	3.0 ± 0.8	5.8 ± 1.5	> 48
Doxorubicin (1 μM)	25.6 ± 3.2	65.2 ± 5.8	8.2 ± 1.1
Data are presented as			
mean ± standard			
deviation (n=3).			
Percentage of			

Table 3: Real-Time Cell Migration and Invasion



Treatment Group	Normalized Cell Index (Migration) at 24h	% Inhibition of Migration	Normalized Cell Index (Invasion) at 48h	% Inhibition of Invasion
Vehicle Control (DMSO)	1.8 ± 0.2	0%	1.2 ± 0.15	0%
VPC-18005 (5 μM)	0.9 ± 0.1[8]	50%	0.6 ± 0.1	50%
VPC-18005 (10 μM)	0.5 ± 0.1	72%	0.3 ± 0.08	75%
Data are presented as mean ± standard deviation (n=3). Normalized Cell Index is a measure of migrated/invaded cells.				

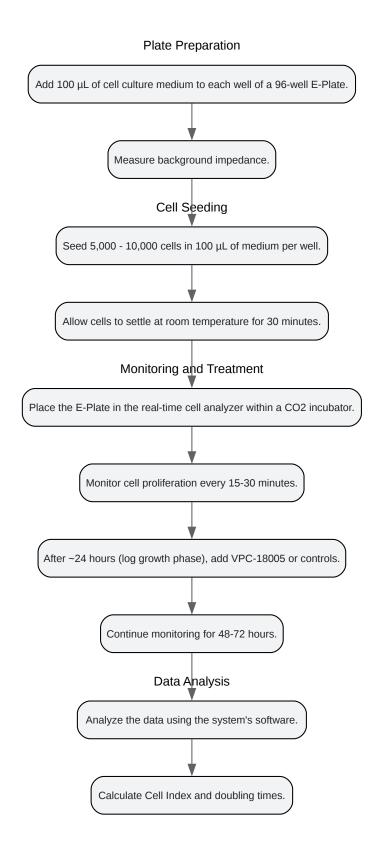
Experimental Protocols

Detailed methodologies for key real-time cell analysis experiments are provided below.

Protocol 1: Real-Time Cell Proliferation Assay

This protocol utilizes an impedance-based real-time cell analyzer (e.g., xCELLigence System) to monitor cell proliferation.





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Workflow for the real-time cell proliferation assay.



Materials:

- ERG-positive prostate cancer cells (e.g., VCaP)
- Complete cell culture medium
- VPC-18005 (stock solution in DMSO)
- Vehicle control (DMSO)
- Positive control for cytotoxicity (e.g., Staurosporine)
- xCELLigence RTCA instrument or equivalent
- E-Plate 96

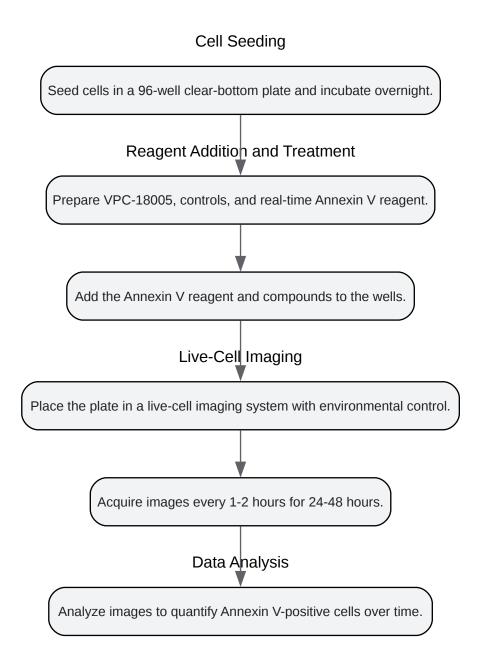
Procedure:

- Add 100 μL of complete cell culture medium to each well of an E-Plate 96 to obtain background impedance readings.[9]
- Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 5 x 104 cells/mL).
- Add 100 μ L of the cell suspension to each well. The final volume should be 200 μ L.
- Let the plate sit at room temperature for 30 minutes to allow for uniform cell settling.[9]
- Place the E-Plate into the RTCA station in a humidified incubator at 37°C and 5% CO2.
- Initiate real-time monitoring, with impedance measurements taken every 15-30 minutes.
- After the cells have entered the log growth phase (typically 18-24 hours), add VPC-18005, vehicle control, and positive control to the respective wells.
- Continue to monitor cell proliferation for an additional 48-72 hours.
- Analyze the data using the accompanying software to determine the Cell Index and cell doubling times.



Protocol 2: Real-Time Apoptosis Assay

This protocol uses a live-cell imaging system with an Annexin V-based reagent to monitor apoptosis in real-time.



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Workflow for the real-time apoptosis assay.

Materials:



- ERG-positive prostate cancer cells (e.g., VCaP)
- Complete cell culture medium
- VPC-18005 (stock solution in DMSO)
- Vehicle control (DMSO)
- Positive control for apoptosis (e.g., Doxorubicin)
- Real-time Annexin V apoptosis reagent (e.g., RealTime-Glo[™] Annexin V Apoptosis and Necrosis Assay)
- 96-well clear-bottom black plates
- Live-cell imaging system with environmental control

Procedure:

- Seed cells into a 96-well clear-bottom plate at a density that will result in 70-80% confluency at the time of analysis. Incubate overnight.
- Prepare the real-time Annexin V reagent according to the manufacturer's instructions.[10][11]
- Prepare serial dilutions of VPC-18005 and controls in complete medium.
- Add the Annexin V reagent and the compounds to the appropriate wells.
- Place the plate into a live-cell imaging system equipped with a 37°C and 5% CO2 environmental chamber.
- Set up the imaging parameters to acquire both phase-contrast/brightfield and fluorescence images (for Annexin V and a necrosis marker if included).
- Acquire images at regular intervals (e.g., every 1-2 hours) for 24 to 48 hours.
- Use image analysis software to quantify the number of Annexin V-positive cells relative to the total number of cells at each time point.

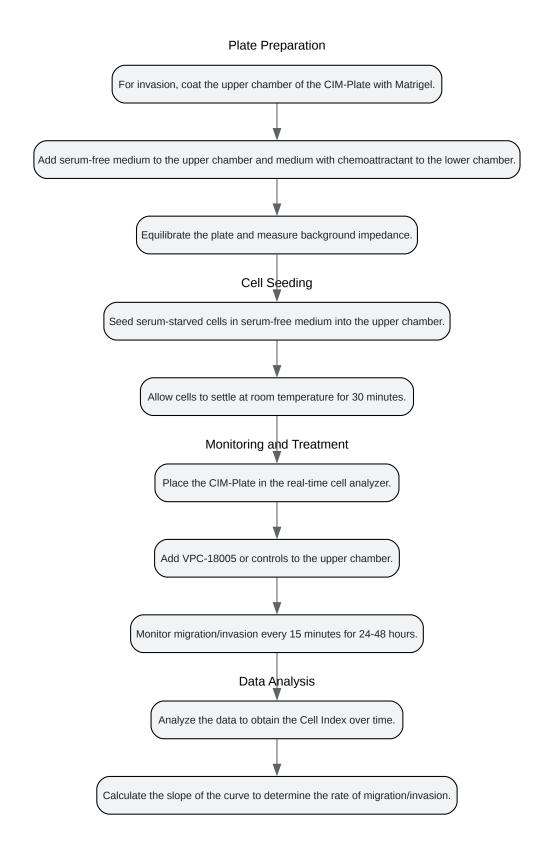




Protocol 3: Real-Time Cell Migration and Invasion Assays

This protocol uses an impedance-based system with specialized CIM-Plates to monitor cell migration and invasion in real-time.





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Workflow for real-time cell migration and invasion assays.



Materials:

- ERG-positive prostate cancer cells (e.g., PNT1B-ERG)
- Serum-free and complete cell culture medium
- VPC-18005 (stock solution in DMSO)
- Vehicle control (DMSO)
- Matrigel (for invasion assay)
- xCELLigence RTCA DP instrument or equivalent
- CIM-Plate 16

Procedure:

- For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the apical side of the upper chamber membranes of the CIM-Plate 16 and incubate for 4 hours at 37°C to allow for gelling.[1][13]
- Add 160 μ L of complete medium (containing a chemoattractant like 10% FBS) to the lower chambers of the CIM-Plate.
- Assemble the plate and add 50 μ L of serum-free medium to the upper chambers. Equilibrate the plate in the incubator for 1 hour.
- Measure the background impedance.
- Harvest cells that have been serum-starved for 12-24 hours. Resuspend them in serum-free medium at a concentration of 0.5-2 x 106 cells/mL.
- Add 100 μL of the cell suspension to the upper chambers of the CIM-Plate.[14]
- Let the plate sit at room temperature for 30 minutes.[1]
- Place the CIM-Plate into the RTCA DP instrument inside a 37°C, 5% CO2 incubator.



- Add VPC-18005 or vehicle control to the upper chambers.
- Monitor cell migration/invasion every 15 minutes for 24 hours (migration) or 48 hours (invasion).[13][14]
- Analyze the data by plotting the normalized Cell Index over time. The rate of migration/invasion can be determined from the slope of the curve.[8]

Conclusion

The protocols outlined in these application notes provide a robust framework for the real-time analysis of cellular responses to the ERG inhibitor, **VPC-18005**. By utilizing impedance-based technologies and live-cell imaging, researchers can obtain dynamic and quantitative data on cell proliferation, apoptosis, migration, and invasion. These methods are invaluable for further elucidating the mechanism of action of **VPC-18005** and for the development of novel therapeutics targeting ERG-positive cancers.

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